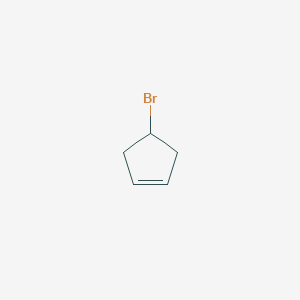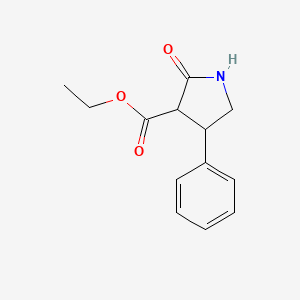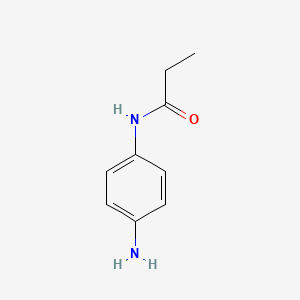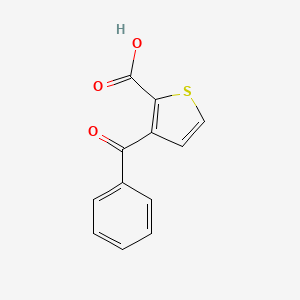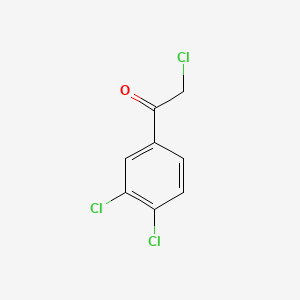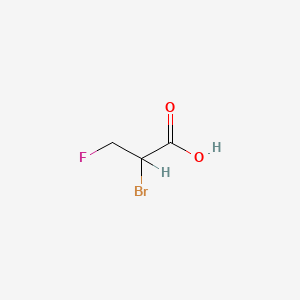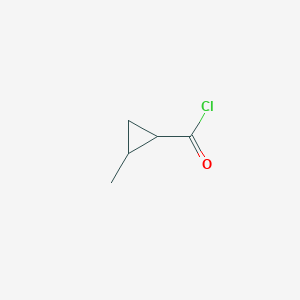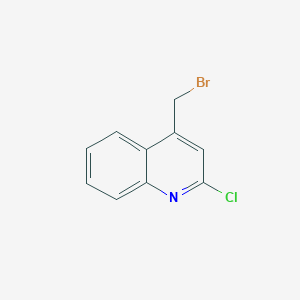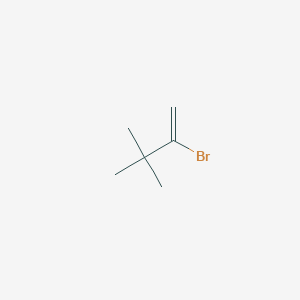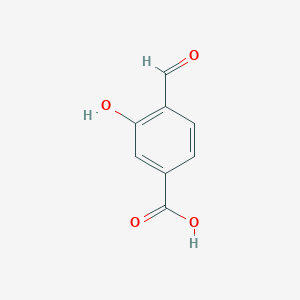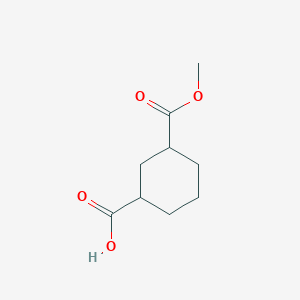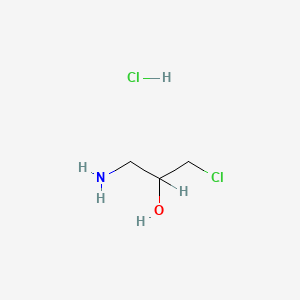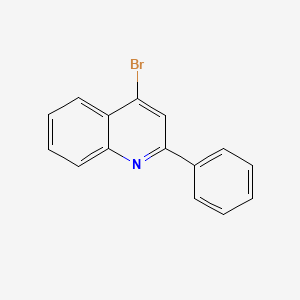
4-溴-2-苯基喹啉
描述
Synthesis Analysis
The synthesis of 4-Bromo-2-phenylquinoline derivatives has been approached through various methods, including the rhodium-catalyzed synthesis from readily available precursors. Highly functionalized 4-bromo-1,2-dihydroisoquinolines, for example, were synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, with a bromonium ylide proposed as the key intermediate formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene (He et al., 2016). This highlights the complexity and versatility in synthesizing this compound through catalytic methods.
Molecular Structure Analysis
Molecular structure analysis of 4-Bromo-2-phenylquinoline and related compounds has been conducted through various techniques, including X-ray diffraction. For instance, the crystal structure analysis of 2-Bromo-5,7-dimethoxy-4-phenylquinoline revealed two independent molecules in the asymmetric unit, differing in the orientation of the phenyl ring with respect to the planar quinoline ring system (Gopal et al., 2009). This analysis provides crucial insights into the spatial arrangement of atoms within the molecule and its potential interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2-phenylquinoline include bromination, where bromination of 2-phenyltetrahydroquinolines derivatives leads to the formation of di- and tribrom derivatives along with the oxidation reaction generating quinoline structure (Zemtsova et al., 2015). These reactions demonstrate the compound's reactivity and its potential for further chemical transformations.
Physical Properties Analysis
The physical properties of 4-Bromo-2-phenylquinoline, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. While specific studies focusing solely on the physical properties of 4-Bromo-2-phenylquinoline were not identified, the analysis of related compounds provides valuable insights into how substituents and structural modifications can influence these properties.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-phenylquinoline, including its reactivity with various chemical reagents, stability under different conditions, and its ability to undergo chemical transformations, are essential for its application in synthesis and drug design. Studies such as the palladium-catalyzed regioselective cross-coupling reactions highlight the compound's versatility and reactivity, which are critical for its application in organic synthesis (Wang et al., 2007).
科学研究应用
催化和合成
- 该化合物用于合成高度官能化的4-溴-1,2-二氢异喹啉,通过分子内亲核攻击形成溴环叶立德中间体来实现。这个过程由铑催化,在有机合成中具有重要意义 (He et al., 2016)。
光电性能
- 在光电性能领域,已合成和表征了基于2-苯基喹啉的环金属化铂II配合物。这些配合物,特别是在4位进行修饰时,展示出显著的光物理性质变化,使它们成为潜在的发光氧传感候选物 (Liu et al., 2014)。
晶体学
- 该化合物已被用于晶体学以理解分子结构。例如,分析了2-溴-5,7-二甲氧基-4-苯基喹啉的结构,揭示了晶体结构中的分子取向和相互作用的见解 (Gopal et al., 2009)。
药物应用
- 已合成了一些4-溴-2-苯基喹啉衍生物,并评估了它们的药理活性,如抗炎、镇痛和抗菌活性 (Rajveer et al., 2010)。
有机发光二极管(OLEDs)
- 已合成了4-溴-2-苯基喹啉衍生物用于OLEDs,展示了作为蓝光发射有机磷光体的潜力。这些衍生物表现出良好的热稳定性和在蓝光区域的明亮发射,表明它们在电致发光器件中的实用性 (Dahule et al., 2015)。
抗病毒性能
- 一些4-苯基喹啉衍生物显示出针对单纯疱疹病毒和牛痘病毒等病毒的明显抗病毒活性,突显了它们在抗病毒药物开发中的潜力 (Selvam et al., 2010)。
抗癌研究
- 基于4-苯基喹啉的BRD4抑制剂已被探索其在治疗心脏纤维化中的潜力,一些化合物在体内抑制成纤维细胞活化和心脏纤维化方面显示出有希望的结果 (He et al., 2021)。
安全和危害
The safety information for 4-Bromo-2-phenylquinoline indicates that it is a hazardous substance. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
属性
IUPAC Name |
4-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIEFRRBKQXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279487 | |
| Record name | 4-bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylquinoline | |
CAS RN |
5427-93-0 | |
| Record name | 4-Bromo-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5427-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



